Product packaging for L-Glutamic acid, L-threonylglycylglycyl-(Cat. No.:CAS No. 403700-52-7)

L-Glutamic acid, L-threonylglycylglycyl-

Cat. No.: B14237158
CAS No.: 403700-52-7
M. Wt: 362.34 g/mol
InChI Key: PXGCVZVTIGGVSA-BUYFANAVSA-N
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Description

A historical context for research on L-Glutamic acid, L-threonylglycylglycyl- is, by its apparent novelty, yet to be written. The story of its components, however, is rich and dates back to the 19th and early 20th centuries. L-Glutamic acid was first isolated in 1866 by German chemist Karl Heinrich Ritthausen from wheat gluten. wikipedia.org Its role as a neurotransmitter and a key component of the "umami" taste was later elucidated, making it a significant molecule in both neuroscience and food science. wikipedia.orgnih.gov L-threonine, an essential amino acid, was discovered by William Cumming Rose in 1936, and glycine (B1666218), the simplest amino acid, has been known since 1820.

The synthesis and study of peptides, chains of amino acids, is a cornerstone of biochemistry and pharmacology. While countless peptides have been isolated from natural sources or synthesized for specific purposes, the sequence represented by L-Glutamic acid, L-threonylglycylglycyl- has not been a documented subject of such efforts.

The academic trajectory of this specific tetrapeptide is currently a blank slate. However, based on the properties of its constituent amino acids, a potential scholarly significance can be hypothesized. The presence of L-Glutamic acid at the N-terminus suggests a potential for interaction with glutamate (B1630785) receptors, which are pivotal in the central nervous system. nih.govnih.gov The threonine residue introduces a hydroxyl group, a potential site for post-translational modifications like phosphorylation, which could modulate the peptide's activity. The two glycine residues provide conformational flexibility to the peptide backbone.

Future research would likely begin with the chemical synthesis of L-Glutamic acid, L-threonylglycylglycyl-. This would be followed by its structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. unite.edu.mkresearchgate.net Subsequent studies would likely investigate its biological activity, exploring its potential as a signaling molecule, an enzyme substrate, or a therapeutic agent.

The study of L-Glutamic acid, L-threonylglycylglycyl- would inherently be an interdisciplinary endeavor.

Chemistry: The synthesis and purification of the peptide would be a primary focus, potentially exploring various peptide synthesis methodologies for optimal yield and purity. google.comnih.gov

Biochemistry and Molecular Biology: Researchers in these fields would investigate the peptide's interactions with biological macromolecules such as proteins and nucleic acids. They would also explore its metabolic fate and potential role in cellular pathways. nih.govnih.gov

Pharmacology and Neuroscience: Given the glutamic acid component, a significant research avenue would be its potential effects on the nervous system. wikipedia.orgnih.gov Studies would assess its ability to cross the blood-brain barrier and its interaction with various glutamate receptor subtypes.

Food Science and Nutrition: The "umami" characteristic of L-Glutamic acid could prompt investigations into the sensory properties of this peptide. wikipedia.orgresearchgate.net

Hypothetical Research Data:

Should research on this compound commence, one could anticipate the generation of data tables characterizing its properties. Below are examples of such tables that would be populated through experimental investigation.

Table 1: Physicochemical Properties of L-Glutamic acid, L-threonylglycylglycyl-

PropertyPredicted Value
Molecular FormulaC13H22N4O8
Molecular Weight378.34 g/mol
Isoelectric Point (pI)(Calculated)
Solubility in Water(To be determined)
LogP(To be determined)

Table 2: Spectroscopic Data for L-Glutamic acid, L-threonylglycylglycyl-

TechniqueKey Features
1H NMR(Expected chemical shifts for amino acid residues)
13C NMR(Expected chemical shifts for amino acid residues)
Mass Spectrometry (ESI-MS)[M+H]+ and [M+Na]+ ions
FT-IRCharacteristic amide I and II bands

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N4O8 B14237158 L-Glutamic acid, L-threonylglycylglycyl- CAS No. 403700-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403700-52-7

Molecular Formula

C13H22N4O8

Molecular Weight

362.34 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C13H22N4O8/c1-6(18)11(14)12(23)16-4-8(19)15-5-9(20)17-7(13(24)25)2-3-10(21)22/h6-7,11,18H,2-5,14H2,1H3,(H,15,19)(H,16,23)(H,17,20)(H,21,22)(H,24,25)/t6-,7+,11+/m1/s1

InChI Key

PXGCVZVTIGGVSA-BUYFANAVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

Structural Characterization and Conformational Dynamics of L Glutamic Acid, L Threonylglycylglycyl

Advanced Spectroscopic Investigations of L-Glutamic acid, L-threonylglycylglycyl- Conformation

Spectroscopic methods are paramount in determining the three-dimensional arrangement of atoms in a molecule. For a peptide like L-Glutamic acid, L-threonylglycylglycyl-, a combination of techniques would be necessary to obtain a comprehensive structural profile in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their native-like conformations. documentsdelivered.comnmims.edu A series of one- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for the complete resonance assignment of the peptide's protons. nmims.eduuzh.ch

The chemical shifts of the amide and alpha-protons are particularly sensitive to the local chemical environment and secondary structure. For instance, deviations from random coil values can indicate the presence of ordered structures like β-turns or helical folds. nmims.edu In a flexible peptide such as this, a population of interconverting conformers is expected, which would be reflected in the averaged NMR parameters.

Illustrative ¹H NMR Chemical Shift Data for L-Glutamic acid, L-threonylglycylglycyl- in D₂O

ResidueNH (ppm)αH (ppm)βH (ppm)Other Protons (ppm)
L-Glutamic acid -4.122.15, 2.01γH: 2.45
L-Threonine 8.154.254.05γCH₃: 1.20
Glycine-1 8.303.98--
Glycine-2 8.223.95--

Note: This data is illustrative and represents typical chemical shifts for these residues in a short peptide in an aqueous environment. Actual values would need to be determined experimentally.

NOESY experiments would be particularly crucial in identifying through-space proximities between protons that are distant in the peptide sequence, providing key constraints for 3D structure calculation. For example, specific NOE cross-peaks could confirm the presence of reverse turns, which are common structural motifs in small peptides. gla.ac.uk

Hypothetical Crystallographic Data for L-Glutamic acid, L-threonylglycylglycyl-

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Resolution 1.8 Å
R-factor 0.19
Solvent Content 35%

Note: This data is hypothetical and serves as an example of what might be obtained from a successful crystallographic study.

Cryo-electron microscopy (Cryo-EM) has become a powerful tool for structural determination of biological macromolecules. While typically used for much larger protein complexes, advancements in microcrystal electron diffraction (MicroED) could potentially be applied to obtain high-resolution structures from very small crystals of this tetrapeptide.

Conformational Landscapes and Flexibility of L-Glutamic acid, L-threonylglycylglycyl-

Due to the presence of two glycine (B1666218) residues, L-Glutamic acid, L-threonylglycylglycyl- is expected to possess significant conformational flexibility. nih.gov The conformational landscape of a peptide describes the full range of three-dimensional structures it can adopt, along with their relative energies. mdpi.com This landscape is not static, with the peptide constantly transitioning between different conformational states.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, are invaluable for exploring these conformational landscapes. nih.gov By simulating the peptide's movements over time, MD can reveal the most populated conformational states and the pathways of transition between them. These simulations can also provide insights into the influence of the solvent environment on the peptide's structure. The results of such simulations can be visualized through Ramachandran plots, which show the distribution of backbone dihedral angles (phi and psi) for each residue. For glycine, a much broader range of allowed conformations is expected compared to the other L-amino acids.

Molecular Interactions and Binding Epitopes of L-Glutamic acid, L-threonylglycylglycyl-

The primary sequence of L-Glutamic acid, L-threonylglycylglycyl- dictates its potential for molecular interactions. The N-terminal glutamic acid, with its side-chain carboxyl group, can participate in electrostatic interactions, such as salt bridges with positively charged partners, and hydrogen bonding. Studies on peptides with N-terminal glutamic acid have shown that this residue can undergo cyclization to form pyroglutamic acid, a modification that would significantly alter the peptide's charge and conformational properties. nih.govnist.govacs.org

The threonine residue offers a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The glycine residues, lacking side chains, primarily contribute to the flexibility of the peptide backbone, allowing it to adapt its conformation to fit into a binding pocket. dtic.mil

A binding epitope is the specific part of a molecule that is recognized by another molecule, such as a receptor or an antibody. For this tetrapeptide, the binding epitope would likely be a combination of the charged N-terminal glutamic acid and the polar threonine residue, with the flexible glycine linker allowing for an induced fit upon binding. The specific conformation adopted by the peptide upon interaction with a binding partner would be critical for the stability of the complex. Computational docking studies could be employed to predict potential binding partners and to model the intermolecular interactions at an atomic level.

Biosynthesis and Endogenous Production Pathways of L Glutamic Acid, L Threonylglycylglycyl

Enzymatic Machinery for L-Glutamic acid, L-threonylglycylglycyl- Formation

The formation of this tetrapeptide necessitates a coordinated series of enzymatic reactions to first synthesize the precursor amino acids and then to ligate them in the correct sequence.

The essential building blocks for the synthesis of L-Glutamic acid, L-threonylglycylglycyl- are the amino acids L-glutamic acid, L-threonine, and glycine (B1666218). Each of these precursors has a distinct and well-characterized biosynthetic pathway.

L-Glutamic Acid: This amino acid is a central molecule in cellular metabolism. Its synthesis can occur through several pathways, most commonly from α-ketoglutarate, an intermediate of the citric acid cycle. The enzyme glutamate (B1630785) dehydrogenase catalyzes the reductive amination of α-ketoglutarate to yield L-glutamic acid. Alternatively, transamination reactions involving other amino acids can also produce L-glutamic acid.

L-Threonine: As an essential amino acid in humans, L-threonine must be obtained from the diet. In microorganisms and plants, its biosynthesis starts from aspartic acid. creative-proteomics.comwikipedia.org A multi-enzyme pathway involving aspartokinase, β-aspartate semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase converts aspartate to L-threonine. creative-proteomics.comwikipedia.org

Glycine: Glycine is a non-essential amino acid that can be synthesized in the body. wikipedia.orgmetabolon.com The primary pathway for glycine biosynthesis is from the amino acid serine, which is, in turn, derived from the glycolysis intermediate 3-phosphoglycerate. wikipedia.orgmetabolon.comnih.gov The enzyme serine hydroxymethyltransferase catalyzes the conversion of serine to glycine. wikipedia.orgnih.govucla.edu Glycine can also be produced from threonine. metabolon.com

Once synthesized, these amino acids must be "activated" before they can be incorporated into a peptide chain. In ribosomal synthesis, this activation is achieved by aminoacyl-tRNA synthetases, which attach each amino acid to its specific transfer RNA (tRNA) molecule. wikipedia.orgnih.gov In non-ribosomal synthesis, the amino acids are activated by the adenylation (A) domains of large multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.orgbiorxiv.orgbiorxiv.org

Table 1: Key Enzymes in Precursor Amino Acid Biosynthesis

Amino AcidPrecursor MoleculeKey Enzyme(s)
L-Glutamic Acidα-KetoglutarateGlutamate Dehydrogenase, Transaminases
L-ThreonineAspartic AcidAspartokinase, Threonine Synthase
GlycineSerineSerine Hydroxymethyltransferase

The sequential linking of the activated amino acids is the core of peptide synthesis.

Ribosomal Synthesis: In this pathway, the ribosome acts as a large ribozyme. The peptidyl transferase center (PTC), located in the large ribosomal subunit, catalyzes the formation of peptide bonds. The ribosome moves along an mRNA template, and for each codon, the corresponding aminoacyl-tRNA is brought to the ribosome. The PTC then facilitates the transfer of the growing peptide chain from the tRNA in the P-site to the amino acid on the tRNA in the A-site, thus elongating the peptide by one residue.

Non-Ribosomal Peptide Synthesis (NRPS): In this pathway, large multi-enzyme complexes, known as non-ribosomal peptide synthetases (NRPSs), are responsible for peptide synthesis. wikipedia.org These enzymes are organized into modules, with each module being responsible for the incorporation of a specific amino acid. wikipedia.org The condensation (C) domain within each module acts as a ligase, catalyzing the peptide bond formation between the growing peptide chain, tethered to the peptidyl carrier protein (PCP) domain of the previous module, and the amino acid of the current module. biorxiv.orgbiorxiv.orgnih.gov The final peptide is typically released from the enzyme by a thioesterase (TE) domain. biorxiv.org

Table 2: Comparison of Peptide Bond Formation Mechanisms

FeatureRibosomal SynthesisNon-Ribosomal Peptide Synthesis
Template mRNANRPS enzyme complex
Catalytic Center Peptidyl Transferase Center (PTC)Condensation (C) Domain
Amino Acid Activation Aminoacyl-tRNA SynthetasesAdenylation (A) Domain
Key Machinery Ribosome, tRNAs, mRNANon-Ribosomal Peptide Synthetase (NRPS)

Genetic Regulation of L-Glutamic acid, L-threonylglycylglycyl- Biosynthetic Genes

The synthesis of this tetrapeptide would be tightly regulated at the genetic level to ensure its production only when needed.

Ribosomal Synthesis Regulation: If synthesized ribosomally, the expression of the gene encoding the precursor peptide would be under the control of various regulatory elements. This includes transcription factors that bind to promoter and enhancer regions of the gene to either activate or repress its transcription. The stability of the resulting mRNA would also be a key regulatory point. The expression of ribosomal protein genes themselves is a coordinated process, often linked to cell growth and proliferation signals. nih.govnih.govbohrium.comresearchgate.net

Non-Ribosomal Synthesis Regulation: For non-ribosomal synthesis, the genes encoding the NRPS enzyme complex are often organized in a gene cluster. The expression of this entire cluster is typically regulated by a common set of transcription factors. These regulatory systems can be responsive to various environmental cues, such as nutrient availability or the presence of specific signaling molecules. For instance, the expression of some NRPS genes is known to be regulated by factors like iron availability. oup.com

Intracellular Localization and Compartmentalization of L-Glutamic acid, L-threonylglycylglycyl- Biosynthesis

The synthesis of peptides is a spatially organized process within the cell.

Ribosomal Synthesis Localization: Protein synthesis on ribosomes occurs in the cytoplasm. youtube.com Proteins destined to remain in the cytoplasm are synthesized on free ribosomes. However, if the peptide is intended for secretion or for insertion into a membrane, its synthesis will occur on ribosomes that are attached to the membrane of the endoplasmic reticulum. youtube.com The presence of a signal peptide on the nascent polypeptide chain directs the ribosome to the endoplasmic reticulum. nih.gov

Non-Ribosomal Synthesis Localization: Non-ribosomal peptide synthetases are located in the cytoplasm of the cell. The synthesized peptides can then be actively transported to their final destination, which could be within the cell or outside the cell.

The final subcellular location of the tetrapeptide would be determined by specific targeting signals within its amino acid sequence or through its interaction with other proteins that guide it to its destination. bris.ac.uknih.govcardiff.ac.uk

Metabolic Fate and Catabolism of L Glutamic Acid, L Threonylglycylglycyl

Peptidases and Proteases Involved in L-Glutamic acid, L-threonylglycylglycyl- Degradation

The breakdown of L-Glutamic acid, L-threonylglycylglycyl- is initiated by the action of peptidases and proteases, enzymes ubiquitously present in the body, particularly in the blood, vascular endothelium, and on cell membranes. youtube.com These enzymes cleave the peptide bonds that link the four amino acid residues.

The degradation can occur through several enzymatic actions:

Exopeptidases : These enzymes cleave peptide bonds from the ends of the peptide chain. Aminopeptidases would act on the N-terminal L-Glutamic acid, while carboxypeptidases would target the C-terminal glycine (B1666218). Given that amino acid residues at both ends of linear peptides are susceptible to degradation by exopeptidases, this is a likely pathway. creative-peptides.comacs.org

Endopeptidases : These proteases cleave peptide bonds within the peptide chain, for instance, between threonine and glycine or between the two glycine residues. youtube.com

Dipeptidyl peptidases (DPPs) : This class of enzymes, such as DPP-IV, is known to cleave dipeptides from the N-terminus of peptides and is widely distributed in tissues like the intestinal epithelium and kidney. mdpi.com

The susceptibility of L-Glutamic acid, L-threonylglycylglycyl- to these enzymes is influenced by its amino acid sequence. For example, certain proteases have preferences for specific amino acid residues at the cleavage site.

Table 1: Potential Peptidases and Proteases in the Degradation of L-Glutamic acid, L-threonylglycylglycyl-
Enzyme ClassPotential ActionLocation
AminopeptidasesCleavage of the N-terminal L-Glutamic acidBlood, cell surfaces, intestinal mucosa nih.gov
CarboxypeptidasesCleavage of the C-terminal glycineBlood, pancreas, various tissues nih.gov
Dipeptidyl peptidases (e.g., DPP-IV)Cleavage of the N-terminal dipeptide (L-Glutamyl-L-threonyl)Kidney, intestine, vascular endothelium mdpi.com
General EndopeptidasesInternal cleavage of peptide bondsBlood, various tissues youtube.com

Identification of L-Glutamic acid, L-threonylglycylglycyl- Metabolites and Degradation Products

The catabolism of L-Glutamic acid, L-threonylglycylglycyl- results in a variety of smaller peptides and its constituent amino acids. The primary degradation products would include:

Dipeptides and Tripeptides : Such as L-threonylglycylglycyl-, L-Glutamic acid, L-threonylglycyl-, and glycylglycine.

Individual Amino Acids : L-Glutamic acid, L-Threonine, and Glycine.

Once liberated, these amino acids enter the body's amino acid pool and are further metabolized through their respective catabolic pathways. nih.gov For instance, L-Glutamic acid can be converted to α-ketoglutarate, which enters the citric acid cycle for energy production. youtube.com

It is also possible for modifications to the peptide to occur, such as deamidation, if glutamine were present instead of glutamic acid. nih.gov However, for L-Glutamic acid, L-threonylglycylglycyl-, the primary metabolic event is the hydrolysis of peptide bonds.

Metabolic Turnover Rates and Half-life of L-Glutamic acid, L-threonylglycylglycyl-

Small, linear peptides like L-Glutamic acid, L-threonylglycylglycyl- generally have a short half-life in the bloodstream, often on the order of minutes. biointerfaceresearch.comepfl.chsciencedaily.com This rapid turnover is due to two main factors: enzymatic degradation and rapid renal clearance. nih.gov

The exact half-life would be influenced by its susceptibility to the peptidases mentioned above. Strategies to prolong the half-life of therapeutic peptides often involve modifications to their structure, such as cyclization or the incorporation of unnatural amino acids to reduce protease recognition. creative-peptides.com

The rate of metabolism generally increases as the molecular weight decreases from large proteins to small peptides. youtube.com Due to the unspecific degradation of many peptides in the blood, their clearance can be very high. youtube.com

Table 2: Factors Influencing the Half-life of Small Peptides
FactorImpact on Half-lifeRelevance to L-Glutamic acid, L-threonylglycylglycyl-
SizeSmaller peptides are cleared more rapidly nih.govAs a tetrapeptide, it is expected to have a short half-life.
StructureLinear peptides are more susceptible to exopeptidases creative-peptides.comIts linear structure makes it prone to rapid degradation.
Amino Acid CompositionNatural L-amino acids are readily recognized by proteases creative-peptides.comComposed of natural L-amino acids, it is a substrate for endogenous peptidases.
Renal FiltrationEfficiently filtered by the glomerulus nih.govIts small size facilitates rapid renal clearance.

Excretion Pathways and Clearance Mechanisms of L-Glutamic acid, L-threonylglycylglycyl-

The kidneys are the primary organ for the elimination of small peptides from the body. youtube.com The clearance of L-Glutamic acid, L-threonylglycylglycyl- is expected to be a multi-step renal process:

Glomerular Filtration : Due to its small molecular weight, the tetrapeptide is freely filtered from the blood in the glomeruli of the kidneys. biointerfaceresearch.comnih.gov

Tubular Reabsorption and Catabolism : After filtration, the peptide enters the proximal tubules. Here, it can be taken up by tubular cells via endocytosis. snmjournals.org Inside these cells, lysosomal enzymes would further degrade the peptide into its constituent amino acids, which are then returned to the bloodstream. youtube.com

Luminal Degradation : Peptidases present on the brush border membrane of the proximal tubules can also degrade the peptide within the tubular lumen. youtube.com The resulting amino acids are then reabsorbed.

Urinary Excretion : A small fraction of the intact peptide may escape reabsorption and degradation and be excreted in the urine. nih.govpsu.edu Healthy individuals excrete significant amounts of peptides in their urine. nih.gov However, the majority of the filtered peptide is expected to be metabolized by the kidneys, with only minuscule amounts of the intact form appearing in the urine. youtube.comnih.gov

The liver also plays a role in the metabolism of peptides, but for small peptides, the kidneys are generally the major site of elimination. youtube.combiointerfaceresearch.com

An extensive search for the chemical compound "L-Glutamic acid, L-threonylglycylglycyl-" has yielded no specific scientific data related to its molecular mechanisms or biological roles. This tetrapeptide does not appear in the searched scientific literature or chemical databases under the exact name provided.

The information available primarily pertains to L-Glutamic acid as an individual amino acid, which is a well-studied neurotransmitter and metabolic precursor. However, the user's request is strictly focused on the specific tetrapeptide "L-Glutamic acid, L-threonylglycylglycyl-".

Due to the complete absence of research findings for this specific compound, it is not possible to generate a scientifically accurate article based on the provided outline. The requested sections on receptor interactions, enzymatic modulation, cellular signaling, gene expression, and mechanistic studies require specific data that is not available in the public domain for "L-Glutamic acid, L-threonylglycylglycyl-".

Therefore, the following article cannot be generated as requested.

Chemical Synthesis and Derivatization Strategies for L Glutamic Acid, L Threonylglycylglycyl and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Glutamic acid, L-threonylglycylglycyl-

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for chemically synthesizing peptides like L-Glutamic acid, L-threonylglycylglycyl-. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. psu.eduamericanpeptidesociety.org The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each coupling. bachem.com

For the synthesis of Glu-Thr-Gly-Gly, the process would commence with the attachment of the C-terminal amino acid, glycine (B1666218), to a suitable resin. The choice of resin and linker is critical as it determines the conditions under which the final peptide is cleaved. Common choices include Wang resin or 2-chlorotrityl chloride resin for Fmoc-based strategies. peptide.com

The synthesis proceeds in cycles, with each cycle consisting of two main steps: deprotection of the N-terminal protecting group of the resin-bound amino acid and coupling of the next N-protected amino acid. The most widely used strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comiris-biotech.de

The synthesis of L-Glutamic acid, L-threonylglycylglycyl- would follow these steps:

Attachment of Fmoc-Gly-OH to the resin.

Deprotection: Removal of the Fmoc group from glycine to expose the free amino group.

Coupling: Addition of the next amino acid, Fmoc-Gly-OH, with a coupling agent to facilitate the formation of the peptide bond.

Repetition: The deprotection and coupling steps are repeated sequentially with Fmoc-Thr(tBu)-OH and then Fmoc-Glu(OtBu)-OH. The side chains of threonine and glutamic acid are protected with tert-butyl (tBu) and tert-butyl ester (OtBu) groups, respectively, to prevent side reactions. peptide.comiris-biotech.de

Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA). iris-biotech.de

StepActionReagentsKey Consideration
1Resin LoadingFmoc-Gly-OH, DIC, DMAPChoice of resin (e.g., Wang, 2-CTC) dictates cleavage conditions.
2Deprotection20% Piperidine in DMFComplete removal of Fmoc group is crucial for the next step.
3Coupling (Gly)Fmoc-Gly-OH, HBTU, HOBt, DIPEAMonitoring coupling completion to avoid deletion sequences.
4Deprotection20% Piperidine in DMF-
5Coupling (Thr)Fmoc-Thr(tBu)-OH, HBTU, HOBt, DIPEAUse of side-chain protection (tBu) for the hydroxyl group.
6Deprotection20% Piperidine in DMF-
7Coupling (Glu)Fmoc-Glu(OtBu)-OH, HBTU, HOBt, DIPEAUse of side-chain protection (OtBu) for the gamma-carboxyl group.
8Final Deprotection20% Piperidine in DMF-
9CleavageTFA, TIS, H2O, DODT"Scavengers" (TIS, DODT) are used to prevent side reactions.

Solution-Phase Synthesis Approaches for L-Glutamic acid, L-threonylglycylglycyl-

Solution-phase peptide synthesis, also known as classical synthesis, involves the coupling of amino acids in a homogenous solution. While it can be more time-consuming and require purification after each step, it is highly scalable and suitable for the large-scale production of shorter peptides. acs.orgyoutube.com

The synthesis of L-Glutamic acid, L-threonylglycylglycyl- in solution would typically involve a fragment condensation strategy to minimize side reactions and facilitate purification. For instance, two dipeptides, such as Boc-Glu(OBzl)-Thr(Bzl)-OH and H-Gly-Gly-OEt, could be synthesized and purified separately. Then, these two fragments would be coupled together, followed by final deprotection to yield the tetrapeptide.

The key steps involve:

Protection: The N-terminus of one amino acid (or peptide fragment) and the C-terminus of the other are protected.

Activation: The carboxyl group of the N-protected amino acid is activated using a coupling reagent (e.g., DCC, EDC).

Coupling: The activated amino acid is reacted with the C-protected amino acid to form a peptide bond.

Purification: The resulting dipeptide is purified, typically by chromatography or crystallization.

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling.

Iteration: These steps are repeated until the desired tetrapeptide is assembled.

Final Deprotection: All remaining protecting groups are removed to yield the final product.

While this method offers flexibility, it is generally more labor-intensive for longer peptides compared to SPPS. youtube.com

Protecting Group Strategies in L-Glutamic acid, L-threonylglycylglycyl- Synthesis

The success of peptide synthesis, whether in solid-phase or solution, is highly dependent on the appropriate use of protecting groups. nih.gov These are temporary chemical modifications that mask reactive functional groups to prevent unwanted side reactions. creative-peptides.com For the synthesis of L-Glutamic acid, L-threonylglycylglycyl-, protection is required for the α-amino group of each incoming amino acid and the reactive side chains of glutamic acid and threonine.

The choice of protecting groups is guided by the principle of orthogonality, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de

α-Amino Group Protection:

Fmoc (9-fluorenylmethyloxycarbonyl): Used in the most common SPPS strategy. It is base-labile and removed with piperidine. creative-peptides.com

Boc (tert-butoxycarbonyl): Used in an alternative SPPS strategy. It is acid-labile and removed with a moderate acid like TFA. creative-peptides.com

Side Chain Protection:

L-Glutamic Acid (Glu): The γ-carboxyl group is acidic and must be protected to prevent side reactions. Common protecting groups include tert-butyl ester (OtBu) for the Fmoc strategy and benzyl (B1604629) ester (OBzl) for the Boc strategy. peptide.com The use of inappropriate sequences like Glu(Gly)-OAll can sometimes lead to side reactions like glutarimide (B196013) formation. nih.gov

L-Threonine (Thr): The hydroxyl group in the side chain can potentially be acylated during coupling. While sometimes it can be left unprotected in shorter syntheses, it is generally protected to ensure high purity. nih.gov The tert-butyl ether (tBu) is commonly used in Fmoc/tBu-based SPPS. peptide.comiris-biotech.de

The combination of Fmoc for the N-terminus and tBu-based groups for the side chains is a widely used orthogonal protection scheme. iris-biotech.de All tBu-based side-chain protecting groups and the linker to the resin are cleaved simultaneously in the final TFA step.

Functional GroupAmino AcidProtecting Group (Fmoc Strategy)Deprotection Condition
α-AminoAllFmoc20% Piperidine/DMF
γ-CarboxylGlutamic AcidOtBu (tert-butyl ester)TFA
β-HydroxylThreoninetBu (tert-butyl ether)TFA

Design and Synthesis of L-Glutamic acid, L-threonylglycylglycyl- Derivatives and Mimetics

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide correlates with its biological activity. nih.govbohrium.com For a tetrapeptide like Glu-Thr-Gly-Gly, SAR studies would involve synthesizing a series of analogs where each amino acid is systematically replaced or modified. The biological activity of these analogs would then be compared to the parent peptide.

Key modifications could include:

Alanine (B10760859) Scanning: Each amino acid residue is sequentially replaced with alanine to determine its importance for activity.

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer can provide insights into the required stereochemistry for receptor binding and can also increase resistance to proteolytic degradation. nih.gov

Side Chain Modification:

The γ-carboxyl group of glutamic acid could be converted to an amide or ester to probe the importance of the negative charge.

The hydroxyl group of threonine could be methylated or removed to assess the role of hydrogen bonding.

Truncation Analysis: Analogs with one or more amino acids removed from the N- or C-terminus are synthesized to identify the minimal active sequence.

The results of these studies can be compiled to build a model of the pharmacophore—the essential structural features required for biological activity. For instance, if replacing glutamic acid with alanine abolishes activity, it would suggest that the acidic side chain is critical. The biological activity of peptides is often dependent on factors like their amino acid composition, sequence, and hydrophobicity. bohrium.comnih.gov

Modification TypeExample AnalogPurpose
Alanine ScanAla-Thr-Gly-GlyDetermine the importance of the Glu residue.
D-Amino Acid ScanGlu-D-Thr-Gly-GlyProbe the stereochemical requirements at position 2.
Side Chain ModGlu(NH2)-Thr-Gly-GlyAssess the role of the negative charge on Glu.
TruncationThr-Gly-GlyIdentify the minimal active sequence.

Peptides are often highly flexible molecules, which can be detrimental to their biological activity and selectivity. nih.gov Conformational restriction is a strategy used to lock the peptide into a specific bioactive conformation, which can lead to increased potency and stability. magtech.com.cnprismbiolab.com

Methods for conformational restriction applicable to Glu-Thr-Gly-Gly could include:

Cyclization: The peptide could be cyclized, for example, by forming an amide bond between the N-terminus and the side chain of glutamic acid.

Incorporation of Constraining Elements: Replacing a glycine residue with a more rigid amino acid like α-aminoisobutyric acid (Aib) or introducing N-methylation can restrict backbone flexibility. magtech.com.cn

Peptide Stapling: This involves introducing a covalent cross-link between two amino acid side chains to stabilize a specific secondary structure, though this is more common for longer peptides aiming for helical structures. researchgate.net

Bioisosteric replacement is another key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties. drugdesign.orgacs.org This can be used to improve pharmacokinetic properties, metabolic stability, or potency. drughunter.comu-tokyo.ac.jp

Examples of bioisosteric replacements for Glu-Thr-Gly-Gly could include:

Carboxylic Acid Bioisosteres: The γ-carboxyl group of glutamic acid could be replaced with a tetrazole or a hydroxamic acid to mimic its acidic nature while potentially improving cell permeability or metabolic stability. drugdesign.orgprismbiolab.com

Peptide Bond Mimetics: One of the peptide bonds (-CO-NH-) could be replaced with a non-hydrolyzable mimic, such as a reduced amide bond (-CH2-NH-) or a retro-inverso bond, to increase resistance to proteases. u-tokyo.ac.jp

These advanced derivatization strategies are crucial for transitioning a simple peptide into a more drug-like molecule with improved therapeutic potential. prismbiolab.com

Advanced Analytical Methodologies for L Glutamic Acid, L Threonylglycylglycyl Research

High-Resolution Mass Spectrometry (HRMS) for L-Glutamic acid, L-threonylglycylglycyl- Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and quantification of peptides like L-Glutamic acid, L-threonylglycylglycyl-. Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. bioanalysis-zone.commeasurlabs.com This precision is critical in distinguishing the target peptide from other molecules with the same nominal mass. bioanalysis-zone.com

For the identification of L-Glutamic acid, L-threonylglycylglycyl-, HRMS can determine its exact molecular weight. This technique is particularly advantageous for analyzing complex biological samples where numerous other molecules are present. bioanalysis-zone.comsannova.net The high selectivity of HRMS, achieved by using a small mass extraction window for quantification, helps in minimizing interferences from the sample matrix. bioanalysis-zone.com

In terms of quantification, recent advancements have positioned HRMS as a viable alternative to traditional triple quadrupole mass spectrometry, especially for larger molecules like peptides. sannova.netresearchgate.net While triple quadrupole instruments may offer superior sensitivity for a single fragment, HRMS is often more effective for quantifying peptides, which typically requires the analysis of multiple fragments. sannova.net Furthermore, modern HRMS instruments are designed to handle the analysis of intact biological molecules, which can be challenging for other mass spectrometry techniques. sannova.net The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for both identifying and quantifying analytes with very high sensitivity. measurlabs.com

Table 1: Comparison of Mass Spectrometry Techniques for Peptide Analysis
TechniquePrimary AdvantageApplication for L-Glutamic acid, L-threonylglycylglycyl-
High-Resolution Mass Spectrometry (HRMS)High mass accuracy and selectivity. bioanalysis-zone.comsannova.netPrecise mass determination and elemental composition analysis.
Triple Quadrupole Mass Spectrometry (QqQ)High sensitivity for targeted analysis. bioanalysis-zone.comsannova.netQuantitative analysis in less complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines separation with sensitive detection. gilson.comAnalysis of the peptide in complex mixtures.

Chromatographic Techniques for L-Glutamic acid, L-threonylglycylglycyl- Separation and Purification

Chromatography is a fundamental technique for the separation and purification of peptides from complex mixtures. americanpeptidesociety.org The choice of chromatographic method depends on the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of peptides. nih.govphmethods.net Several modes of HPLC can be employed for the separation of L-Glutamic acid, L-threonylglycylglycyl-. nih.gov

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode for peptide separation. gilson.comwaters.com It separates peptides based on their hydrophobicity. A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. waters.comnih.gov Peptides with greater hydrophobicity will be retained longer on the column. gilson.com

Ion-Exchange Chromatography (IEX) : This technique separates peptides based on their net charge. americanpeptidesociety.orgmdpi.com For a peptide containing glutamic acid (an acidic amino acid), cation-exchange chromatography could be effective at a pH below its isoelectric point, where it would carry a net positive charge.

Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org While less common for small peptides like a tetrapeptide, it can be useful for removing larger or smaller impurities.

The choice of column packing material is also crucial. Silica-based packings are common due to their rigidity, which allows for high flow rates, but they are limited to a pH range of 2.0–8.0. nih.gov Polymeric packings offer a broader pH tolerance. nih.gov

Table 2: HPLC Modes for L-Glutamic acid, L-threonylglycylglycyl- Separation
HPLC ModeSeparation PrincipleStationary Phase ExampleMobile Phase Example
Reversed-Phase (RP-HPLC)Hydrophobicity. gilson.comC18-bonded silica (B1680970). waters.comAcetonitrile/water gradient with trifluoroacetic acid.
Ion-Exchange (IEX)Net charge. americanpeptidesociety.orgFunctionalized polymeric resin. waters.comAqueous buffer with a salt gradient.
Size-Exclusion (SEC)Molecular size. americanpeptidesociety.orgPorous silica or polymer beads.Aqueous buffer.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.orgwikipedia.org It is particularly well-suited for the analysis of small sample volumes and can provide very high resolution. nih.gov

In the context of L-Glutamic acid, L-threonylglycylglycyl-, Capillary Zone Electrophoresis (CZE) would be the most common CE mode. libretexts.org In CZE, the separation is based on the charge-to-size ratio of the analytes. libretexts.org The peptide would migrate in the capillary under the influence of the electric field and the electroosmotic flow. wikipedia.org CE offers a different separation selectivity compared to HPLC, making it a complementary technique for purity analysis. springernature.com The efficiency of CE separations is typically much higher than that of HPLC because there is no mass transfer between phases. wikipedia.org

Immunoassays and Biosensors for L-Glutamic acid, L-threonylglycylglycyl- Detection

Immunoassays and biosensors offer highly sensitive and specific detection methods for peptides. These techniques rely on the specific binding interaction between a biological recognition element and the target analyte.

Immunoassays : These assays utilize antibodies that specifically bind to the target peptide. ucdavis.edu The most common format is the enzyme-linked immunosorbent assay (ELISA). For a small peptide like L-Glutamic acid, L-threonylglycylglycyl-, it would likely need to be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. nih.gov

Biosensors : A biosensor is a device that combines a biological recognition element with a transducer to convert the binding event into a measurable signal. nih.gov Peptide-based biosensors have gained attention for various applications, including the detection of pathogens and other molecules. mdpi.comnih.gov For the detection of L-Glutamic acid, L-threonylglycylglycyl-, a specific peptide or other biomolecule that binds to it could be immobilized on a sensor surface.

Microfluidic and Lab-on-a-Chip Systems for L-Glutamic acid, L-threonylglycylglycyl- Analysis

Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in microchannels, integrating various laboratory functions onto a single chip. alliedacademies.org These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and increased sensitivity. alliedacademies.orgresearchgate.net

For the analysis of L-Glutamic acid, L-threonylglycylglycyl-, a microfluidic device could be designed to perform sample preparation, separation (e.g., by microchip electrophoresis), and detection on a single platform. alliedacademies.org This integration can lead to automated and high-throughput analysis. nih.gov For example, a digital microfluidic system could be coupled with mass spectrometry for the high-sensitivity analysis of small biomolecules. rsc.org The combination of microfluidics with selective detection methods, such as fluorescently labeled molecularly imprinted polymers, can enable the sensitive detection of specific peptides. rsc.org

Computational and Theoretical Studies of L Glutamic Acid, L Threonylglycylglycyl

Molecular Dynamics (MD) Simulations of L-Glutamic acid, L-threonylglycylglycyl- in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.commit.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a peptide and how it is influenced by its environment. nih.govacs.org

For L-Glutamic acid, L-threonylglycylglycyl-, MD simulations can elucidate its structural flexibility and preferred conformations in different solvent environments, such as in aqueous solution or in the presence of co-solvents. nih.gov These simulations track key parameters like root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the formation of intramolecular hydrogen bonds which are critical for stabilizing secondary structures. mdpi.com

Table 1: Hypothetical MD Simulation Parameters for L-Glutamic acid, L-threonylglycylglycyl-

ParameterValue / Description
Force FieldCHARMM36, AMBER99SB
Solvent ModelTIP3P, TIP4P/2005 Explicit Water
SystemPeptide in a cubic water box with periodic boundary conditions
Temperature300 K
Pressure1 bar
Simulation Time200 ns
Analysis MetricsRMSD, Radius of Gyration (Rg), Hydrogen Bonds, Ramachandran Plots

Table 2: Illustrative MD Simulation Results in Different Solvent Conditions

EnvironmentAverage RMSD (Å)Average Rg (Å)Average Intramolecular H-BondsPredominant Conformation
Pure Water (pH 7)2.5 ± 0.46.8 ± 0.32.1Extended Coil
Pure Water (pH 3)2.8 ± 0.57.1 ± 0.41.5Disordered
20% Ethanol Solution2.2 ± 0.36.5 ± 0.22.8More Compact/Folded

These hypothetical results illustrate how the peptide might adopt a more compact structure in a less polar environment due to enhanced intramolecular interactions.

Quantum Chemical Calculations for L-Glutamic acid, L-threonylglycylglycyl- Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. jocpr.comjomardpublishing.com These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a peptide's reactivity and non-covalent interactions. acs.orgnih.gov

For L-Glutamic acid, L-threonylglycylglycyl-, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. irjweb.com Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential interactions with other molecules. irjweb.com

Table 3: Hypothetical Electronic Properties of L-Glutamic acid, L-threonylglycylglycyl- from DFT Calculations (B3LYP/6-31G)*

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; related to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; related to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates high chemical stability.
Dipole Moment8.2 DebyeSuggests the molecule is polar, which influences its solubility and interaction modes.

These calculations can be performed for different conformations obtained from MD simulations to understand how the electronic structure changes with the peptide's geometry.

In Silico Docking Studies of L-Glutamic acid, L-threonylglycylglycyl- with Target Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. americanpeptidesociety.orgnih.gov It is widely used in drug discovery to understand how a ligand, such as a peptide, might interact with a biological target, like a protein receptor or an enzyme. nih.govrsc.org

For L-Glutamic acid, L-threonylglycylglycyl-, docking studies can be used to identify potential protein targets and elucidate its binding mode. The process involves generating a multitude of possible conformations of the peptide within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com This analysis reveals key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the peptide-protein complex. researchgate.net Given the peptide's sequence, potential targets could include enzymes involved in metabolic pathways or cell surface receptors.

Table 4: Hypothetical Docking Results with a Putative Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues (Target)Type of Interaction with Peptide
1-8.5Lys72, Asp184Hydrogen Bond (with Glu), Electrostatic
2-7.9Val23, Leu173Hydrophobic (with Gly), Hydrogen Bond (with Thr)
3-7.2Asn171, Glu91Hydrogen Bond (with Thr, Glu)

The results can help prioritize the peptide for further experimental validation and guide modifications to improve its binding affinity and specificity. researchgate.net

Predictive Modeling for L-Glutamic acid, L-threonylglycylglycyl- Stability and Reactivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical relationship between the chemical structure of a compound and its properties, such as stability or reactivity. uestc.edu.cnwikipedia.orgacs.org These models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimental data. acs.org

For L-Glutamic acid, L-threonylglycylglycyl-, predictive models can be developed to estimate its chemical stability, such as its half-life in plasma or susceptibility to specific enzymatic degradation. crg.eunih.govmdpi.comnih.gov Reactivity models can predict the likelihood of the peptide undergoing specific chemical reactions, such as oxidation or deamidation, which are common degradation pathways for peptides. nih.gov Descriptors used in such models can range from simple constitutional indices (e.g., molecular weight) to complex 3D properties derived from the peptide's conformation.

Table 5: Example of a Predictive QSAR Model for Peptide Stability

Model TypeEquation
Multiple Linear RegressionStability = 0.5(LogP) - 0.2(Polar Surface Area) + 1.2*(Number of H-bond donors) + C0.850.75

Where R² is the coefficient of determination for the training set and Q² is the cross-validated R² for the test set.

Such models, once validated, can be used to screen virtual libraries of peptide analogs to identify modifications that might enhance the stability and reactivity profile of L-Glutamic acid, L-threonylglycylglycyl-.

Future Directions and Emerging Research Avenues for L Glutamic Acid, L Threonylglycylglycyl

Integration of Multi-Omics Data in L-Glutamic acid, L-threonylglycylglycyl- Research

A comprehensive understanding of the biological impact of L-Glutamic acid, L-threonylglycylglycyl- can be achieved by integrating data from various "omics" fields. This approach allows for a systems-level view of the molecular changes induced by the peptide.

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can reveal changes in gene expression in response to L-Glutamic acid, L-threonylglycylglycyl-. For instance, similar to studies on glutamate (B1630785) excitotoxicity which identified differentially expressed genes like BTG2, NPAS4, and CCN1, transcriptomic analysis of this tetrapeptide could pinpoint specific genes and signaling pathways it modulates. nih.gov

Proteomics: Utilizing techniques like mass spectrometry and two-dimensional gel electrophoresis, researchers can study the global changes in protein expression and post-translational modifications. nih.gov This can help in identifying proteins that directly interact with L-Glutamic acid, L-threonylglycylglycyl- or are part of the downstream pathways it affects.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can provide a functional readout of the physiological state. In studies on waterlogging stress in sesame, L-glutamic acid was identified as a key metabolite in response to stress. nih.gov A similar approach for L-Glutamic acid, L-threonylglycylglycyl- could elucidate its role in metabolic pathways.

Kinomics: Profiling of kinase activity can shed light on the signaling cascades affected by the peptide. Kinome arrays have been used to show the activation of PKA and PKG kinases in response to glutamate, which are crucial for synaptic plasticity. nih.gov

The integration of these multi-omics datasets can reveal complex biological interactions and networks. For example, combining transcriptomic and kinome data can uncover enriched pathways related to cellular responses like oxidative stress and apoptosis. nih.gov

Table 1: Potential Applications of Multi-Omics in L-Glutamic acid, L-threonylglycylglycyl- Research

Omics FieldPotential ApplicationKey Insights
TranscriptomicsIdentifying differentially expressed genes upon peptide treatment.Understanding the genetic and regulatory pathways modulated by the peptide.
ProteomicsAnalyzing changes in protein expression and post-translational modifications.Identifying protein interaction partners and downstream effector proteins.
MetabolomicsProfiling changes in cellular metabolites.Elucidating the peptide's impact on metabolic pathways and cellular energy status.
KinomicsAssessing changes in kinase activity.Mapping the signaling cascades activated or inhibited by the peptide.

Application of Artificial Intelligence and Machine Learning in L-Glutamic acid, L-threonylglycylglycyl- Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize peptide-based drug discovery. nih.gov These technologies can be instrumental in exploring the therapeutic potential of L-Glutamic acid, L-threonylglycylglycyl- and in discovering novel, related peptides.

Predictive Modeling: ML models can be trained on large datasets of peptides with known biological activities to predict the potential functions of new sequences. nih.gov These models can screen vast virtual libraries to identify peptides with desired properties, such as anti-diabetic or anti-inflammatory effects.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict various physicochemical and pharmacokinetic properties of peptides. This includes absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. researchgate.netnih.gov

De Novo Design: Deep generative models can design entirely new peptide sequences with specific desired functionalities. nih.gov These models learn the underlying patterns in known peptide sequences to generate novel candidates that can then be synthesized and tested.

Accelerated Discovery: The integration of AI with high-performance computing can significantly speed up the discovery cycle. peptilogics.com This allows for the rapid design, synthesis, and validation of new peptide therapeutics.

Table 2: AI and Machine Learning in Peptide Research

AI/ML ApplicationDescriptionPotential Impact on L-Glutamic acid, L-threonylglycylglycyl- Research
Predictive ModelingTraining models on known peptide data to predict the activity of new sequences.Screening for potential therapeutic applications of the tetrapeptide and its analogs.
QSPR ModelsPredicting ADME and physicochemical properties from the peptide's structure.Assessing the drug-like potential of L-Glutamic acid, L-threonylglycylglycyl-.
De Novo DesignUsing generative models to create novel peptide sequences with desired functions.Designing new peptides based on the structure of L-Glutamic acid, L-threonylglycylglycyl- with enhanced properties.

Novel Experimental Platforms for L-Glutamic acid, L-threonylglycylglycyl- Characterization

Advancements in experimental platforms provide powerful tools for the detailed characterization of peptides like L-Glutamic acid, L-threonylglycylglycyl-.

Advanced Mass Spectrometry: Techniques such as MALDI-TOF/TOF and LC-MS/MS are central to modern proteomics and can be used for the precise identification, quantification, and sequencing of the tetrapeptide and its modified forms. researchgate.net

High-Throughput Synthesis and Screening: Custom-designed peptide synthesizers enable the rapid production of peptide libraries for screening. peptilogics.com This, combined with high-throughput screening assays, can quickly identify bioactive sequences.

Microarray Technology: Gene expression microarrays can simultaneously measure the expression levels of thousands of genes, providing a broad overview of the cellular response to L-Glutamic acid, L-threonylglycylglycyl-. nih.gov

Structural Biology Techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide and its complexes with target molecules, offering insights into its mechanism of action. researchgate.net

Addressing Unanswered Questions and Research Gaps in L-Glutamic acid, L-threonylglycylglycyl- Biology

While the foundational knowledge of peptides is extensive, there are still significant gaps in our understanding of specific sequences like L-Glutamic acid, L-threonylglycylglycyl-. Future research should aim to address these unanswered questions.

Mechanism of Action: A primary research gap is the precise molecular mechanism by which this tetrapeptide exerts its biological effects. Identifying its cellular receptors or binding partners is a critical first step.

Therapeutic Potential: The full therapeutic potential of L-Glutamic acid, L-threonylglycylglycyl- remains to be explored. Preclinical studies are needed to evaluate its efficacy in various disease models. The development of related compounds like poly(l-glutamic acid)-paclitaxel to phase III clinical trials highlights the potential of glutamate-containing polymers in medicine, although success is not guaranteed. nih.gov

Bioavailability and Stability: A common challenge with peptide therapeutics is their poor oral bioavailability and susceptibility to degradation. nih.gov Research into novel delivery systems and chemical modifications to enhance the stability and delivery of L-Glutamic acid, L-threonylglycylglycyl- is crucial.

In Vivo Function: Moving beyond in vitro studies to understand the peptide's role in a whole organism is essential. This includes investigating its pharmacokinetics, biodistribution, and physiological effects in animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.